molecular formula C11H12N2O2 B15069670 2-Ethyl-8-methoxyquinazolin-4(1H)-one

2-Ethyl-8-methoxyquinazolin-4(1H)-one

Cat. No.: B15069670
M. Wt: 204.22 g/mol
InChI Key: IDXGVYXBMMEOCD-UHFFFAOYSA-N
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Description

2-Ethyl-8-methoxyquinazolin-4(1H)-one is a quinazolinone derivative characterized by an ethyl group at position 2 and a methoxy substituent at position 7. Quinazolinones are heterocyclic compounds with a fused benzene and pyrimidine ring system, often modified to enhance biological activity. Quinazolinone derivatives are widely studied for their anti-convulsant, anticancer, and enzyme inhibitory activities .

Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

2-ethyl-8-methoxy-3H-quinazolin-4-one

InChI

InChI=1S/C11H12N2O2/c1-3-9-12-10-7(11(14)13-9)5-4-6-8(10)15-2/h4-6H,3H2,1-2H3,(H,12,13,14)

InChI Key

IDXGVYXBMMEOCD-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=C(C=CC=C2OC)C(=O)N1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-8-methoxyquinazolin-4(1H)-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate anthranilic acid derivatives. For example, the reaction of 2-ethyl-4-methoxyanthranilic acid with formamide under reflux conditions can yield this compound. The reaction typically requires a catalyst such as polyphosphoric acid to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar cyclization reactions. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-8-methoxyquinazolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.

    Substitution: The methoxy group at the 8-position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Quinazolinone derivatives with higher oxidation states.

    Reduction: Dihydroquinazolinone derivatives.

    Substitution: Quinazolinone derivatives with different functional groups at the 8-position.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has focused on its potential as a therapeutic agent for various diseases.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Ethyl-8-methoxyquinazolin-4(1H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Structural and Substituent Variations

The table below summarizes key structural differences between 2-Ethyl-8-methoxyquinazolin-4(1H)-one and related quinazolinones:

Compound Name Substituents (Position) Key Structural Features
This compound Ethyl (C2), Methoxy (C8) Fully unsaturated quinazolinone core
8-Chloro-3-(4-methoxyphenyl)quinazolin-4(3H)-one Chloro (C8), 4-MeOPh (N3) Electron-withdrawing Cl at C8
8-Benzyloxy-2-methyl-3-(2-MePh)quinazolin-4(3H)-one Methyl (C2), BnO (C8), 2-MePh (N3) Bulky benzyloxy group at C8
2,3-Dihydroquinazolin-4(1H)-one derivatives Saturated C2–C3 bond Reduced planarity due to dihydro structure


Key Observations:

  • Position 8 Substituents: Methoxy (electron-donating) vs. chloro (electron-withdrawing) in or benzyloxy (bulky, lipophilic) in alter electronic distribution and steric interactions.
  • Ring Saturation: The dihydro structure in reduces aromaticity, likely affecting binding to targets like SIRT1 compared to fully unsaturated analogs.

Physicochemical Properties

  • Melting Points: 8-Chloro-3-(4-methoxyphenyl)quinazolin-4(3H)-one: 175°C . 8-Benzyloxy-2-methyl analog: Not reported, but bulkier substituents (e.g., benzyloxy) typically increase melting points due to reduced solubility.
  • IR Spectroscopy: The carbonyl (C=O) stretch in quinazolinones appears near 1630–1670 cm⁻¹ (e.g., 1631 cm⁻¹ in ). Substituents like ethyl or methoxy may shift this peak slightly.
  • NMR Trends:
    • Methoxy groups resonate near δ 3.7–3.8 ppm in ¹H-NMR , while ethyl groups (CH₂CH₃) show signals for methylene (~δ 1.2–1.5 ppm) and methyl (~δ 0.9–1.1 ppm).

Biological Activity

2-Ethyl-8-methoxyquinazolin-4(1H)-one is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound belongs to the quinazoline family, characterized by a fused benzene and pyrimidine ring structure. The presence of the ethyl and methoxy groups contributes to its unique chemical reactivity and biological profile.

Antitumor Activity

Research has indicated that derivatives of quinazoline compounds exhibit significant antitumor activity. For instance, studies have shown that certain quinazoline derivatives can inhibit the growth of various cancer cell lines, including prostate (DU145) and pancreatic (Miapaca2) cancer cells . The mechanism often involves inhibition of receptor tyrosine kinases (RTKs), which are critical in cancer progression.

Table 1: Antitumor Activity of Quinazoline Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundDU145TBDRTK inhibition
GI-6Miapaca2TBDEGFR inhibition
GII-4DU145TBDRTK inhibition

TBD: To Be Determined based on further studies.

The biological activity of this compound is believed to be mediated through multiple pathways:

  • Inhibition of Histone Deacetylases (HDACs) : Quinazoline derivatives have been reported to exhibit HDAC inhibitory activity, leading to increased acetylation of histones, which can promote apoptosis in cancer cells .
  • Targeting Adenosine Receptors : Some studies suggest that compounds with similar structures can act as antagonists at adenosine A2A receptors, which are implicated in cancer and neurodegenerative diseases .
  • Induction of Apoptosis : The compound may induce apoptosis through transcription-dependent mechanisms, affecting gene expression related to cell survival .

Case Studies

Several studies have explored the biological effects of quinazoline derivatives similar to this compound:

  • Study on Dual Inhibitors : A study demonstrated that combining HDAC inhibitors with G9a inhibitors resulted in enhanced antitumor activity against breast cancer cell lines . This suggests that similar compounds could be developed based on the structure of this compound.
  • In Vitro Studies : In vitro assays have shown that specific modifications to the quinazoline structure can significantly enhance cytotoxicity against various cancer cell lines, indicating a promising avenue for drug development .

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